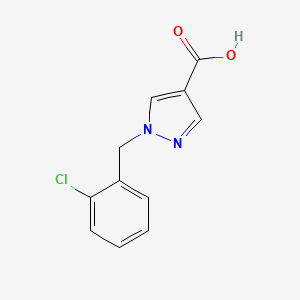

1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylic acid

Description

1-(2-Chlorobenzyl)-1H-pyrazole-4-carboxylic acid (CAS: 877977-33-8) is a pyrazole-based carboxylic acid derivative characterized by a 2-chlorobenzyl group at the 1-position of the pyrazole ring. Its molecular formula is C₁₁H₉ClN₂O₂, with a molecular weight of 236.66 g/mol . The compound is identified by multiple aliases, including SCHEMBL15155096 and MFCD06805383, and is commercially available for research and industrial applications . The presence of both a chlorinated aromatic substituent and a carboxylic acid group renders it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c12-10-4-2-1-3-8(10)6-14-7-9(5-13-14)11(15)16/h1-5,7H,6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDHNDFUGXHTRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C=N2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877977-33-8 | |

| Record name | 1-[(2-chlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 2-chlorobenzyl chloride with pyrazole-4-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorobenzyl group.

Major Products Formed

Oxidation: Oxidized derivatives of the carboxylic acid group.

Reduction: Alcohols or other reduced forms of the compound.

Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

While the search results do not specifically address the applications of "1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylic acid," they do provide information on pyrazole derivatives and their various applications, which can offer insights into the potential uses of the target compound.

Pyrazole Derivatives: Synthesis and Applications

Pyrazole derivatives are important heterocyclic compounds with a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and cosmetics . The structure-activity relationship (SAR) studies have demonstrated that pyrazole derivatives exhibit diverse biological activities, such as antimicrobial, antioxidant, anti-diabetic, and anti-influenza properties .

Pharmaceutical Applications

- Neuraminidase Inhibitors: Certain pyrazole derivatives have shown inhibitory activity against neuraminidase (NA), an enzyme essential for influenza virus replication . For instance, compounds with a 1H-pyrazole-4-carboxamide moiety have displayed mild NA inhibitory activity, with some derivatives exhibiting significant inhibition . These findings suggest the potential of pyrazole derivatives as antiviral agents .

- Carbonic Anhydrase Inhibitors: Pyrazole-1-carboxamide derivatives have been investigated for their inhibitory activity against human carbonic anhydrase (CA) isozymes . These compounds have shown effectiveness against CA IX and XII, which are considered potential anticancer drug targets .

- Antimicrobial Activity: Pyrazole-derived hydrazones have demonstrated potent and specific antimicrobial properties . Additionally, pyridine-4-carbonyl-pyrazole derivatives have exhibited antibacterial and antifungal activities .

- Anti-inflammatory and Analgesic Activity: Phenyl-substituted pyridine derivatives have shown potential in reducing inflammation and pain by enhancing affinity for COX-2 enzymes .

- Anti-diabetic Activity: 3-substituted phenyl-1-(pyridine-4-carbonyl)-1H-pyrazole-4-carboxylic acid (PPP) has shown therapeutic potential for anti-diabetic activities .

Agrochemical Applications

- Fungicides: Alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ester is a precursor used for producing fungicides . Some 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have exhibited higher antifungal activity than boscalid .

Cosmetic Applications

- Cosmetic Ingredients: Polymers, including synthetic, semi-synthetic, and natural polymers, are widely used in cosmetics for various purposes, such as film formers, fixatives, rheology modifiers, and emulsifiers . Pyrazole derivatives with thermal and chemo-sensitive properties can be incorporated into cosmetic formulations for advanced applications .

Structure-Activity Relationship (SAR) Studies

SAR studies have played a crucial role in understanding the relationship between the structure of pyrazole derivatives and their biological activities . These studies have identified key structural features that influence the activity of these compounds, such as the substituents on the pyrazole ring and their position . For example, the presence of specific substituents at the ortho- position on the pyrazole ring has been shown to enhance inhibitory activity .

In Silico Studies

In silico studies, such as molecular docking, have been employed to investigate the binding interactions of pyrazole derivatives with target enzymes . These studies provide valuable insights into the mechanism of action of these compounds and aid in the design of more potent and selective inhibitors .

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, molecular weights, biological activities, and applications:

Key Comparative Insights

Substituent Effects on Bioactivity

- In contrast, the 2,4-dichlorophenyl substituent in the analog from introduces additional steric and electronic effects, which may influence binding affinity in crystal structures or receptor interactions .

- Functional Groups : The aldehyde group in 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde () contributes to its antioxidant activity, likely through radical scavenging mechanisms . Conversely, the carboxylic acid group in the target compound and its analogs facilitates salt formation or coordination with metal ions, enhancing solubility or catalytic properties .

Biological Activity

1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

Chemical Formula: C₁₁H₉ClN₂O₂

SMILES Notation: C1=CC=C(C(=C1)CN2C=C(C=N2)C(=O)O)Cl

Molecular Weight: 232.66 g/mol

The compound features a pyrazole ring structure, which is known for its ability to interact with various biological targets, making it a versatile scaffold in drug design.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. The compound can bind to active sites on enzymes, thereby preventing substrate access and leading to various physiological effects. This mechanism underlies its potential therapeutic applications in treating inflammatory diseases and cancers.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that the compound can reduce pro-inflammatory cytokine production, suggesting its potential use in managing conditions like arthritis and other inflammatory disorders .

2. Antimicrobial Activity

The compound has demonstrated notable antimicrobial activity against a range of bacteria and fungi. For instance, it has been tested against strains such as E. coli, S. aureus, and Pseudomonas aeruginosa, showing effective inhibition comparable to standard antibiotics .

| Microorganism | Inhibition Zone (mm) | Standard Drug | Standard Drug Inhibition Zone (mm) |

|---|---|---|---|

| E. coli | 15 | Ampicillin | 20 |

| S. aureus | 18 | Norfloxacin | 22 |

| Pseudomonas aeruginosa | 12 | Ciprofloxacin | 18 |

3. Anticancer Activity

Recent studies have explored the anticancer potential of this pyrazole derivative. It has been shown to induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC₅₀ values indicating significant cytotoxicity .

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| A549 | 49.85 | Induction of apoptosis |

| MCF-7 | 0.46 | Cell cycle arrest and apoptosis |

Study on Anti-inflammatory Effects

A study conducted by Li et al. demonstrated that treatment with this compound significantly reduced inflammation markers in a rat model of arthritis. The compound was administered at varying doses, showing a dose-dependent reduction in swelling and pain scores compared to control groups .

Antimicrobial Efficacy

In another study, the compound was evaluated for its antimicrobial efficacy against various pathogenic strains. The results indicated that it not only inhibited bacterial growth but also showed synergistic effects when combined with traditional antibiotics, enhancing their effectiveness against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.